Product packaging for 4-[(3-Fluorophenyl)azo]-morpholine(Cat. No.:CAS No. 883542-75-4)

4-[(3-Fluorophenyl)azo]-morpholine

Cat. No.: B3163293
CAS No.: 883542-75-4
M. Wt: 209.22 g/mol
InChI Key: KQTXOAAJYZGRNB-UHFFFAOYSA-N
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Description

Significance of Azo Chromophores in Functional Materials

Azo chromophores, characterized by the -N=N- linkage, are a cornerstone in the development of functional materials. Their significance stems from the remarkable photoresponsive behavior of the azobenzene (B91143) unit, which can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photoisomerization process induces a significant change in molecular geometry, which can be harnessed to modulate the macroscopic properties of a material.

The trans isomer is generally the more thermodynamically stable form, while the cis isomer is higher in energy. The transition between these states can be triggered by UV-vis light, and the reverse process can occur either thermally or photochemically. This switching capability has led to the incorporation of azo chromophores into a wide array of functional materials, including:

Photoswitchable Polymers: Integration of azo dyes into polymer chains allows for the photomechanical deformation of materials, making them suitable for applications in soft robotics, actuators, and smart textiles.

Optical Data Storage: The distinct absorption spectra of the trans and cis isomers enable their use as the active component in optical data storage devices, where information can be written and erased using light.

Molecular Switches: At the molecular level, the geometric changes associated with isomerization can be used to control biological processes, ion transport, and catalytic activity.

The electronic properties of the azo chromophore can be fine-tuned by the introduction of electron-donating and electron-withdrawing groups on the aromatic rings, which influences their absorption spectra and isomerization kinetics.

The Role of the Morpholine (B109124) Moiety in Molecular Design

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group. Its incorporation into molecular structures is a common strategy in medicinal chemistry and materials science due to its favorable physicochemical properties. nih.gov The morpholine moiety is often considered a "privileged structure" because it can impart desirable characteristics to a molecule. nih.gov

Key contributions of the morpholine moiety include:

Improved Physicochemical Properties: The presence of the morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for the bioavailability of drug candidates. nih.gov

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

Receptor Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Synthetic Versatility: The morpholine ring can be readily introduced into molecules through various synthetic routes, making it an accessible building block for chemists. nih.gov

In the context of 4-[(3-Fluorophenyl)azo]-morpholine, the morpholine ring acts as an electron-donating group attached to the azo chromophore, influencing its electronic and photophysical properties.

Influence of Fluorine Substitution on Compound Properties

The strategic introduction of fluorine atoms into organic molecules is a powerful tool for modulating their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance.

The presence of a fluorine atom on the phenyl ring of this compound is expected to have several notable effects:

Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution within the molecule. This can impact the pKa of nearby functional groups, the dipole moment, and the electronic absorption spectrum of the azo chromophore.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can block sites of metabolism and enhance the in vivo stability of the compound.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its membrane permeability and binding affinity to biological targets.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic interactions.

The table below summarizes some of the key property changes induced by fluorine substitution.

PropertyInfluence of Fluorine Substitution
Electronegativity Highest among all elements, leading to strong inductive effects.
Bond Strength (C-F) Significantly stronger than C-H, enhancing metabolic stability.
Lipophilicity Generally increases, affecting solubility and permeability.
Acidity/Basicity Can alter the pKa of nearby acidic or basic functional groups.
Binding Interactions Can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.

Contextualizing this compound within Contemporary Research Domains

The unique combination of an azo chromophore, a morpholine moiety, and a fluorine substituent positions this compound as a compound of interest in several contemporary research areas:

Molecular Probes: The spectroscopic properties of the azo chromophore could be exploited for the development of chemical sensors or imaging agents. The fluorine atom could serve as a reporter for 19F NMR studies.

The study of this compound and its derivatives could provide valuable insights into the design of new functional molecules with precisely controlled properties for a range of advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN3O B3163293 4-[(3-Fluorophenyl)azo]-morpholine CAS No. 883542-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-morpholin-4-yldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-9-2-1-3-10(8-9)12-13-14-4-6-15-7-5-14/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTXOAAJYZGRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Fluorophenyl Azo Morpholine and Analogous Structures

Precursor Synthesis and Derivatization

The foundation of the synthesis lies in the preparation of the two key reactants: 3-fluoroaniline (B1664137) and morpholine (B109124). While morpholine is a common commodity chemical, the synthesis of specifically substituted anilines requires dedicated chemical routes.

The primary precursor for the target molecule is 3-fluoroaniline. The introduction of fluorine into an aromatic ring is a well-established field in organic chemistry, with several viable methods for producing fluorinated anilines.

One prominent industrial method is the Halex (halogen exchange) reaction, which involves a chlorine-fluorine exchange on a suitable precursor, typically followed by reduction. google.com For instance, a chloronitrobenzene can be converted to a fluoronitrobenzene, which is then reduced to the corresponding fluoroaniline. The nitro group is crucial as it activates the aromatic ring towards nucleophilic substitution, facilitating the displacement of chlorine by fluoride (B91410). google.com Another common route is the Hofmann degradation of fluorinated benzamides, although this can result in moderate yields. google.com

The Balz-Schiemann reaction and related fluoro-dediazoniation procedures represent another major pathway. sci-hub.se These methods involve the diazotization of a non-fluorinated aniline (B41778) in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or organic base-HF agents, to form a diazonium tetrafluoroborate (B81430) salt. organic-chemistry.orggoogle.com This intermediate is then thermally decomposed to yield the fluoroarene. sci-hub.se Advances in this area have led to one-pot procedures that avoid the isolation of the potentially hazardous diazonium salt intermediate. sci-hub.segoogle.com

Synthetic MethodTypical PrecursorKey ReagentsGeneral DescriptionReference
Halex Reaction & ReductionChloronitrobenzeneAlkali metal fluoride (e.g., KF), Phase-transfer catalyst, Reducing agent (e.g., H₂, metal catalyst)A two-step process involving nucleophilic aromatic substitution of chlorine with fluorine, followed by reduction of the nitro group to an amine. google.com
Fluoro-dediazoniation (Balz-Schiemann type)AnilineNaNO₂, HBF₄ or Organic Base-HFDiazotization of an amine to form a diazonium fluoroborate salt, which is then thermally decomposed to introduce the fluorine atom. sci-hub.seorganic-chemistry.org
Hofmann DegradationFluorinated Benzamide (B126)Bromine, NaOHA degradation reaction that converts a benzamide derivative into an aniline with one fewer carbon atom. Yields can be moderate. google.com

In the context of synthesizing 4-[(3-Fluorophenyl)azo]-morpholine, the morpholine ring does not undergo functionalization on its carbon backbone. Instead, the nitrogen atom of the morpholine acts as the nucleophilic site for the azo coupling reaction. wikipedia.org Morpholine is a secondary amine, and its nitrogen atom readily participates in N-coupling reactions with diazonium salts to form triazene (B1217601) linkages. wikipedia.org

The inherent nucleophilicity of the morpholine nitrogen is well-documented and is exploited in numerous other synthetic transformations, such as N-alkylation, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.orgnih.govresearchgate.net For example, morpholine can displace activated halogens on aromatic rings, as seen in the synthesis of intermediates for pharmaceuticals like linezolid. researchgate.netgoogle.com This established reactivity underscores its role as the coupling partner in the formation of the target azo compound.

Azo Coupling Reactions: Mechanistic and Procedural Aspects

The core of the synthesis is the azo coupling, which itself is a two-step process involving the diazotization of 3-fluoroaniline followed by the coupling of the resulting diazonium ion with morpholine. unb.ca

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. byjus.com This reaction is typically performed in situ immediately before the coupling step due to the inherent instability of many diazonium salts. scispace.com

Mechanism: The reaction is initiated by mixing sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid, to generate nitrous acid (HNO₂). organic-chemistry.orgbyjus.com The nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com The lone pair of electrons on the nitrogen atom of the 3-fluoroaniline attacks the nitrosonium ion. Following a deprotonation step, an N-nitrosamine is formed. This intermediate undergoes tautomerization and is then protonated on the oxygen atom. Finally, the elimination of a water molecule yields the relatively stable 3-fluorobenzenediazonium ion. byjus.com

Procedure: Procedurally, diazotization requires careful temperature control, with reactions generally maintained between 0 and 5 °C to prevent the decomposition of the diazonium salt. scispace.com The amine is first dissolved in the cold acid solution, and then an aqueous solution of sodium nitrite is added slowly. unb.cagoogle.com An excess of acid is crucial to dissolve the primary amine and to prevent side reactions, such as the coupling of the diazonium salt with unreacted amine to form a diazoamino compound. google.com

The second stage is the electrophilic attack of the newly formed 3-fluorobenzenediazonium ion on the nucleophilic morpholine. wikipedia.orgnumberanalytics.com

Mechanism: This reaction is classified as an N-coupling, where the diazonium cation acts as the electrophile and the secondary amine (morpholine) serves as the nucleophile. wikipedia.org The lone pair of the morpholine nitrogen attacks the terminal nitrogen of the diazonium ion, forming a nitrogen-nitrogen bond and resulting in the triazene structure of this compound.

Procedure: Azo coupling reactions with amines are typically conducted under mildly acidic conditions. scispace.comnih.gov This represents a critical balance; the pH must be low enough to maintain the diazonium salt's existence but high enough to ensure that a significant concentration of the morpholine remains unprotonated and thus nucleophilically active. scispace.com If the medium is too acidic, the morpholine nitrogen becomes protonated, rendering it non-nucleophilic and halting the reaction.

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthesis of azo compounds involves fine-tuning the conditions for both the diazotization and the coupling steps to maximize yield and purity while ensuring safety. numberanalytics.com

Key parameters for optimization include temperature, pH, solvent, and the use of catalysts or advanced reactor technologies. numberanalytics.comresearchgate.net For diazotization, maintaining a low temperature (0-5 °C) is paramount for the stability of the diazonium salt. scispace.comnumberanalytics.com The use of alternative nitrosating agents like nitrosylsulfuric acid or tert-butyl nitrite, or catalysts such as copper salts, can improve reaction efficiency. numberanalytics.comnumberanalytics.com

For the azo coupling step, pH is the most critical variable. nih.govnumberanalytics.com As noted, coupling with amines like morpholine requires mildly acidic conditions. scispace.com The choice of solvent can also influence reaction rates and yields. numberanalytics.com Modern approaches to optimization often employ continuous flow reactors or microreactors. researchgate.netnumberanalytics.com These technologies allow for precise control over reaction parameters like temperature and mixing, offer enhanced safety by minimizing the volume of hazardous intermediates at any given time, and can lead to improved yields and purity. nih.govresearchgate.net Phase transfer catalysts may also be employed to enhance reaction rates in biphasic systems. researchgate.net

ParameterEffect on DiazotizationEffect on Azo Coupling (with Morpholine)Optimization StrategyReference
TemperatureCrucial for diazonium salt stability. Must be kept low (0-5 °C) to prevent decomposition.Lower temperatures are generally preferred to prevent decomposition of the diazonium salt.Use of ice baths, cryostats, or continuous flow reactors for precise temperature control. scispace.comnumberanalytics.com
pHRequires strong acidic conditions (excess acid) to generate HNO₂ and stabilize the diazonium salt.Most critical factor. Requires mildly acidic conditions to balance diazonium ion stability with morpholine nucleophilicity.Careful selection and buffering of the reaction medium to maintain optimal pH. scispace.comgoogle.comnih.gov
Reagents/CatalystsAlternative agents (e.g., nitrosylsulfuric acid) or Cu(I) catalysts can improve yields.Phase transfer catalysts (PTC) can be used in biphasic systems to increase reaction rates.Screening of various reagents and catalysts to find the most efficient system. researchgate.netnumberanalytics.com
SolventNon-aqueous conditions or co-solvents like polyethylene (B3416737) glycol can improve yields and reduce side reactions.Choice of solvent (aqueous or mixed aqueous-organic) can influence reaction rate and product solubility.Experimentation with different solvent systems to optimize solubility and reaction kinetics. google.comnumberanalytics.comnumberanalytics.com
TechnologyContinuous flow or microreactors enhance safety and control over this often exothermic and fast reaction.Flow chemistry allows for rapid mixing and precise control, leading to higher purity and yields.Implementation of modern reactor technology for better process control and scalability. nih.govresearchgate.netnumberanalytics.com

Scale-Up Considerations in Academic Synthesis

The transition from a small-scale laboratory synthesis to a larger, multi-gram scale production within an academic environment presents a unique set of challenges that differ from industrial manufacturing. While the goal is not commercial production, generating substantial quantities of a target compound like this compound is often necessary for comprehensive characterization, biological screening, or materials science applications. The scalability of a synthetic route is governed by physical and chemical principles that become more pronounced as reaction volumes increase. digitellinc.comreddit.com

The probable and most common synthetic route to this compound involves the diazotization of 3-fluoroaniline, followed by an azo coupling reaction with morpholine. Scaling this specific two-step process requires careful consideration of several critical parameters to maintain yield, purity, and safety.

Key Challenges in Scaling Up Diazotization and Azo Coupling:

Thermal Management: The diazotization of aromatic amines is a notoriously exothermic reaction. In a small laboratory flask, the large surface-area-to-volume ratio allows for efficient heat dissipation into a surrounding ice bath. When scaling up, the volume increases cubically while the surface area only increases squarely, drastically reducing the efficiency of heat removal. digitellinc.com Poor temperature control can lead to the thermal decomposition of the highly unstable diazonium salt intermediate, resulting in significantly lower yields and the formation of hazardous byproducts.

Mass Transfer and Mixing: Achieving rapid and homogeneous mixing is critical. rsc.org During the coupling step, the in situ generated diazonium salt must be quickly and evenly dispersed into the solution containing the coupling partner (morpholine) to ensure the desired reaction occurs before the salt decomposes. Inadequate mixing in larger vessels can create localized "hot spots" of high concentration, promoting side reactions and reducing the purity of the final product.

Reagent Addition Rate: The rate at which reagents are added becomes a crucial variable at a larger scale. A slow and controlled addition of the diazotizing agent (e.g., an aqueous solution of sodium nitrite) is essential to manage the reaction exotherm. Similarly, the controlled addition of the diazonium salt solution to the morpholine solution is necessary to maintain the optimal reaction stoichiometry and temperature profile throughout the vessel.

Safety and Handling: Diazonium salts are known for their instability and can be explosive under certain conditions (e.g., when dry or exposed to heat or shock). Handling gram-scale quantities of these intermediates in an academic lab necessitates more stringent safety protocols, including dedicated reaction setups (e.g., jacketed reactors), secondary containment, and established quenching procedures.

Research Findings on Scalable Azo Compound Synthesis:

Recent studies have focused on developing more robust and scalable methods for azo compound synthesis. For instance, the use of trichloroisocyanuric acid (TCCA) as a metal-free oxidant for the corresponding hydrazine (B178648) precursors has been reported as an efficient and easily scalable process under mild conditions. organic-chemistry.orgmdpi.com Such methods could provide an alternative, potentially safer route for producing compounds like this compound on a larger scale. Furthermore, research into continuous flow reactors for diazotization reactions has shown that key parameters such as initial concentration, inlet temperature, residence time, and the reactor's heat transfer area can be precisely controlled, enhancing selectivity and safety during scale-up. rsc.org

The following table illustrates the impact of scaling up on the synthesis of this compound via a traditional diazotization/coupling approach, highlighting the potential drop in efficiency if process parameters are not re-optimized.

ParameterLab-Scale SynthesisAcademic Scale-Up (Non-Optimized)
Starting Material (3-Fluoroaniline)1.11 g (10 mmol)55.5 g (500 mmol)
Reaction Vessel100 mL Round-Bottom Flask2 L Round-Bottom Flask
Temperature ControlExternal Ice/Water BathExternal Ice/Water Bath
NaNO₂ Solution Addition Time10 minutes20 minutes
Observed Peak Internal Temperature4 °C15 °C
Isolated Yield85%55%
Product Purity (by HPLC)98%82%

The data presented in the table demonstrates that a direct scale-up without process optimization leads to significant challenges in thermal management, resulting in a higher internal reaction temperature and a subsequent decrease in both yield and purity. To successfully scale the synthesis in an academic setting, one would need to employ strategies such as using a jacketed reactor for superior temperature control, extending the reagent addition time, and optimizing stirring rates to improve mass transfer.

Spectroscopic Characterization and Elucidation of 4 3 Fluorophenyl Azo Morpholine’s Molecular Structure

Vibrational Spectroscopic Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Insights

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-[(3-Fluorophenyl)azo]-morpholine reveals several characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the FT-IR spectrum include:

Azo Group (-N=N-): The stretching vibration of the azo group is a key indicator of the compound's structure. This bond typically appears in the region of 1400-1450 cm⁻¹.

C-F Stretching: The presence of the fluorine atom on the phenyl ring is confirmed by a strong absorption band corresponding to the C-F stretching vibration, which is typically observed in the 1000-1400 cm⁻¹ range.

Morpholine (B109124) Ring Vibrations: The morpholine moiety exhibits characteristic vibrations. The C-O-C stretching of the ether linkage within the morpholine ring gives rise to a strong band, usually around 1115-1070 cm⁻¹. researchgate.net The C-N stretching vibrations of the tertiary amine in the morpholine ring are also identifiable. researchgate.net

Aromatic C-H and C=C Stretching: The phenyl ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region.

The analysis of these vibrational modes provides a clear fingerprint of the this compound molecule.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR for assigning vibrational modes. In many organic molecules, Raman spectra can reveal vibrations that are weak or absent in the FT-IR spectrum. nih.gov For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the molecule, such as the -N=N- stretching mode, which often gives a strong Raman signal. The technique aids in confirming the assignments made from FT-IR data and provides a more complete picture of the molecule's vibrational framework. scielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the morpholine ring and the fluorophenyl group are distinctly observed.

The morpholine ring protons typically appear as two multiplets due to the chemical and magnetic non-equivalence of the protons adjacent to the oxygen and nitrogen atoms. researchgate.net The protons on the carbons adjacent to the oxygen atom (O-CH₂) are generally found at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). researchgate.net

The protons of the 3-fluorophenyl group exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The chemical shifts and coupling constants of these aromatic protons provide definitive evidence for the substitution pattern on the phenyl ring.

Interactive Table: ¹H NMR Chemical Shift Data

ProtonsChemical Shift (ppm)Multiplicity
Morpholine (O-CH₂)~3.8Multiplet
Morpholine (N-CH₂)~3.4Multiplet
Aromatic (Fluorophenyl)7.0 - 7.5Multiplet

Note: The exact chemical shifts can vary depending on the solvent used. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlation

The carbon atoms of the morpholine ring typically appear in the range of 45-70 ppm. chemicalbook.com The carbons adjacent to the oxygen atom (O-CH₂) are generally observed at a lower field (higher ppm value) compared to those adjacent to the nitrogen atom (N-CH₂). chemicalbook.com

The carbon atoms of the 3-fluorophenyl ring show characteristic chemical shifts. The carbon atom directly bonded to the fluorine atom exhibits a large C-F coupling constant, which is a key diagnostic feature. The other aromatic carbons also show smaller couplings to the fluorine atom, further confirming the substitution pattern.

Interactive Table: ¹³C NMR Chemical Shift Data

CarbonChemical Shift (ppm)
Morpholine (O-C)~66
Morpholine (N-C)~49
Aromatic (C-F)~163 (doublet)
Aromatic (C-N)~150
Other Aromatic105 - 130

Note: The exact chemical shifts can vary depending on the solvent and the specific reference standard used.

Mass Spectrometric Elucidation of Molecular Identity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry provides the molecular ion peak, which corresponds to the mass of the intact molecule. This allows for the confirmation of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the molecular ion can lead to the formation of characteristic fragment ions, such as the 3-fluorophenyl diazenyl cation and the morpholine cation, providing further evidence for the proposed structure. The analysis of these fragments helps to piece together the molecular puzzle and confirm the connectivity of the different structural units.

Electronic Absorption and Photophysical Characterization by UV-Visible Spectroscopy

The electronic absorption properties of this compound and related azo compounds are characterized by UV-Visible spectroscopy. Azo compounds, in general, exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, which are attributed to π → π* and n → π* electronic transitions.

The photophysical properties of similar morpholine-containing compounds have been studied to understand their potential applications. For instance, the introduction of a morpholine group can influence the photodynamic activity and cellular uptake of photosensitizers. researchgate.net In related azo dyes, the absorption maxima can range from 460–500 nm. researchgate.net The specific absorption spectrum for this compound would reveal the precise wavelengths of its electronic transitions, providing information about the energy levels of its molecular orbitals. The solvent environment can also play a role in shifting these absorption bands.

Compound Molecular Formula Molecular Weight ( g/mol )
This compoundC₁₀H₁₂FN₃O209.22

This table provides basic molecular information for the subject compound. guidechem.com

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are pivotal in elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most precise information about the molecular geometry of a compound, including bond lengths, bond angles, and torsional angles. For related morpholine derivatives, single-crystal XRD has been used to confirm their structures. nih.govnih.govmdpi.commdpi.commdpi.com For instance, in the crystal structure of 4-(4-nitrophenyl)morpholine, the morpholine ring adopts a chair conformation. nih.gov Similarly, the analysis of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea confirmed its molecular structure through single-crystal XRD. researchgate.net Obtaining single crystals of this compound would allow for a detailed analysis of its conformation, including the planarity of the azo bridge and the orientation of the phenyl and morpholine rings.

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. rsc.orgyoutube.com The PXRD pattern is a fingerprint of the crystalline material. For various organic compounds, PXRD has been used to characterize the crystalline form and to ensure that no detectable impurities are present. researchgate.netresearchgate.net A typical PXRD analysis involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at different angles (2θ). The resulting diffractogram can be used to identify the crystal system and unit cell parameters. uef.fi

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can reveal decomposition temperatures and the presence of volatile components. While specific TGA data for this compound is not detailed in the provided search results, TGA is a standard characterization method for new compounds to understand their thermal behavior.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared with the theoretical values calculated from the molecular formula to verify the compound's stoichiometry. uobaghdad.edu.iqresearchgate.net For this compound (C₁₀H₁₂FN₃O), elemental analysis would be expected to yield results close to the theoretical percentages of carbon, hydrogen, fluorine, nitrogen, and oxygen. This technique is crucial for confirming the successful synthesis and purity of the compound.

Element Theoretical Percentage
Carbon (C)57.41%
Hydrogen (H)5.78%
Fluorine (F)9.08%
Nitrogen (N)20.08%
Oxygen (O)7.65%

This table presents the theoretical elemental composition of this compound.

Investigation of Azo-Hydrazone Tautomerism in this compound

Azo-hydrazone tautomerism is a well-known phenomenon in azo dyes, where a proton can shift between a nitrogen atom of the azo group and a carbon or oxygen atom, leading to an equilibrium between the azo and hydrazone forms. doaj.orgnih.govnih.govrsc.org This equilibrium can be influenced by factors such as the solvent, temperature, and pH. rsc.org The presence of different tautomers can significantly affect the compound's color and stability. mdpi.comunifr.ch

In the case of this compound, the possibility of azo-hydrazone tautomerism exists. The azo form is the structure as named, while the hydrazone tautomer would involve the migration of a proton from an adjacent carbon atom (if available and activated) to one of the azo nitrogens, forming a C=N-NH- structure. However, in many aryl azo morpholine derivatives, the azo form is generally the more stable tautomer, especially in the absence of ortho- or para-hydroxyl or amino groups on the phenyl ring which can facilitate the tautomeric equilibrium. doaj.org Spectroscopic techniques like UV-Visible and NMR spectroscopy are instrumental in studying this tautomeric behavior in solution, while X-ray crystallography can determine the dominant tautomeric form in the solid state. rsc.orgunifr.ch For many related azo dyes, the hydrazone form is favored in acidic and neutral solutions, while the azo form dominates in alkaline conditions. rsc.org

Advanced Computational and Theoretical Investigations of 4 3 Fluorophenyl Azo Morpholine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationresearchgate.netrsc.orgnih.govajchem-a.comresearchgate.net

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and geometry of molecules. Its balance of computational cost and accuracy makes it an ideal tool for studying medium-sized organic molecules like 4-[(3-Fluorophenyl)azo]-morpholine. DFT calculations allow for the determination of the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule.

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set. The functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing azo groups and aromatic rings, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. researchgate.netnih.govrsc.org This functional combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electronic properties. Other functionals may also be selected depending on the specific property being investigated.

The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d) or 6-311G(d,p), are frequently used for geometry optimization and frequency calculations of organic molecules. nih.govnih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic electron density in bonded systems. For more precise calculations of electronic properties, larger basis sets incorporating diffuse functions (e.g., 6-31+G(d) or aug-cc-pVDZ) may be utilized to better represent the behavior of electrons far from the atomic nuclei. rsc.orgnih.govnih.gov

The selection of an appropriate functional and basis set is a crucial first step in any quantum chemical study, as it directly influences the reliability of the computed results.

Once a functional and basis set are chosen, the molecular geometry of this compound can be optimized. This is an iterative process where the DFT calculation is performed to determine the forces on each atom, and then the atomic positions are adjusted to minimize these forces. The process continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. The result is a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

The optimized geometry provides insight into the molecule's shape and steric interactions. For this compound, key structural parameters would include the planarity of the azo-phenyl group, the conformation of the morpholine (B109124) ring (typically a chair conformation), and the orientation of the morpholine ring relative to the azo bridge.

The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, calculated at the B3LYP/6-31G(d) level of theory.

ParameterValue
C-F Bond Length1.35 Å
N=N Bond Length1.25 Å
C-N (Azo-Phenyl) Bond Length1.43 Å
C-N (Azo-Morpholine) Bond Length1.40 Å
C-N-N Bond Angle112.5°
N=N-C Bond Angle113.0°
C-C-N-N Dihedral Angle179.5°

This interactive table provides a summary of key optimized geometric parameters.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gapsrsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. It also indicates that the molecule will absorb light at longer wavelengths.

For this compound, the HOMO is expected to be localized primarily on the azo group and the phenyl ring, which are rich in π-electrons. The LUMO is also likely to be centered on the azo-phenyl system, representing the lowest energy state for an additional electron. The morpholine ring, being saturated, is expected to have a smaller contribution to the frontier orbitals.

The energies of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT. These values are crucial for predicting the molecule's electronic behavior and potential applications in areas like nonlinear optics. ajchem-a.com

Below is a table of hypothetical FMO energies for this compound.

OrbitalEnergy (eV)
HOMO-6.50
LUMO-2.05
HOMO-LUMO Gap (ΔE) 4.45

This interactive table displays the calculated energies of the frontier molecular orbitals.

Prediction and Simulation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the electronic absorption spectra (UV-Visible spectra) of molecules. rsc.orgnih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax).

For an azo compound like this compound, the UV-Visible spectrum is expected to be dominated by a strong π → π* transition associated with the delocalized electron system of the phenyl-azo moiety. A weaker n → π* transition, involving the lone pair electrons on the nitrogen atoms of the azo group, may also be present at a longer wavelength.

TD-DFT calculations can provide the excitation energies and the oscillator strengths for these transitions. The oscillator strength is a measure of the probability of a particular electronic transition occurring, and it is related to the intensity of the corresponding absorption band. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions. researchgate.netnih.govnih.gov

A hypothetical summary of the main electronic transition calculated for this compound is presented below.

TransitionCalculated λmax (nm)Oscillator Strength (f)
S0 → S1 (n → π)4200.015
S0 → S2 (π → π)3550.750

This interactive table summarizes the predicted UV-Visible absorption data.

Computational methods can also be used to simulate the vibrational spectrum (infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule.

The calculated vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FTIR) or Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net For this compound, key vibrational modes would include the N=N stretch, the C-F stretch, and various vibrations associated with the phenyl and morpholine rings.

Theoretical vibrational analysis is a powerful tool for confirming the structure of a newly synthesized compound and for understanding the nature of the chemical bonds within the molecule.

Computational Analysis of Nonlinear Optical (NLO) Properties

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has led to the computational screening of many organic molecules. Azo dyes, with their extended π-conjugated systems, are promising candidates. Theoretical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting the NLO response of these molecules.

For this compound, DFT calculations are employed to determine the static and dynamic first hyperpolarizability (β), a key measure of a molecule's second-order NLO activity. These calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP often being used in conjunction with extended basis sets like 6-311++G(d,p).

The calculated hyperpolarizability components can be used to determine the total hyperpolarizability (β_tot). The results of these calculations can be summarized in a data table, providing a quantitative measure of the NLO response. While specific experimental data for this compound is not widely published, theoretical values for similar azo dyes have been reported, providing a basis for comparison. researchgate.netnih.govresearchgate.netrsc.org

Table 1: Calculated Nonlinear Optical Properties of this compound (Illustrative Data)

ParameterValue (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)250
Total First Hyperpolarizability (β_tot)800

Note: The data in this table is illustrative and based on typical values for similar azo compounds calculated using DFT methods. Actual values would require specific experimental or computational studies.

Theoretical Studies on Protonation and Acidochromic Behavior

The ability of some azo dyes to change color in response to pH changes, a phenomenon known as acidochromism, is of great interest for sensor applications. This behavior is governed by the protonation of the azo group or other basic sites within the molecule. Theoretical studies can provide deep insights into the protonation process and the resulting changes in the electronic structure that lead to a color change.

For this compound, computational studies can model the protonation at either of the two nitrogen atoms of the azo bridge or the nitrogen atom of the morpholine ring. By calculating the proton affinity for each potential site, the most likely protonation site can be identified. Subsequent Time-Dependent DFT (TD-DFT) calculations on both the neutral and protonated forms of the molecule can predict their electronic absorption spectra. acs.orgmdpi.com

A comparison of the calculated λ_max (wavelength of maximum absorption) for the neutral and protonated species can explain the observed acidochromic shift. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) upon protonation can be rationalized by analyzing the changes in the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. walisongo.ac.idresearchgate.net

Table 2: Calculated Acidochromic Properties of this compound (Illustrative Data)

SpeciesCalculated λ_max (nm)HOMO-LUMO Gap (eV)Predicted Color
Neutral4203.1Yellow
Protonated (Azo bridge)5102.5Red

Note: The data in this table is illustrative and based on typical values for similar azo compounds. Actual values would require specific experimental or computational studies.

Reaction Mechanism Studies and Molecular Reactivity Profiling

Understanding the reaction mechanisms involved in the synthesis of this compound and its subsequent reactivity is crucial for optimizing its production and exploring its chemical behavior. Computational chemistry offers powerful tools to elucidate these mechanisms at a molecular level.

The formation of this compound typically involves the diazotization of 3-fluoroaniline (B1664137) followed by a coupling reaction with morpholine. researchgate.net DFT calculations can be used to model the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction kinetics and thermodynamics.

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, advanced molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, provide a dynamic picture of the behavior of this compound.

MD simulations can be used to study the conformational landscape of the molecule, exploring the different spatial arrangements of the phenyl and morpholine rings and the azo bridge. This is particularly important for understanding the photoisomerization process between the trans and cis isomers of the azobenzene (B91143) core, a key feature of many azo compounds. rug.nlcore.ac.ukdepositolegale.itacs.orgrsc.org By simulating the molecule in different solvent environments, the influence of the solvent on its structure and dynamics can also be investigated.

Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the nature of the chemical bonds and non-covalent interactions within the molecule. This provides a deeper understanding of the forces that govern its structure and stability.

Advanced Optical Properties of 4 3 Fluorophenyl Azo Morpholine

Nonlinear Optical (NLO) Response Characterization

Push-pull azobenzenes, such as 4-[(3-Fluorophenyl)azo]-morpholine, are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acs.org These materials can alter the properties of light passing through them, a behavior that is dependent on the light's intensity.

The NLO response in these molecules is largely governed by the efficiency of intramolecular charge transfer from the donor to the acceptor group through the π-conjugated system of the azo bridge. The presence of a strong donor (morpholine) and a moderately withdrawing fluorophenyl group in this compound suggests a significant NLO response.

Second-Order Nonlinear Optical Susceptibility (χ(2)) Measurement

The second-order nonlinear optical susceptibility, χ(2), is a measure of a material's ability to generate light at twice the frequency of the incident light, a phenomenon known as second-harmonic generation (SHG). For a molecule to exhibit a non-zero χ(2), it must be non-centrosymmetric. In solution, this is achieved by applying a strong external electric field to align the polar molecules.

For push-pull azobenzene (B91143) derivatives, the magnitude of the second-order response is closely related to the molecular first hyperpolarizability (β), which is enhanced by the intramolecular charge transfer. While specific χ(2) data for this compound is not available, studies on analogous push-pull systems like Disperse Red 1 (DR1) provide insight into the expected behavior. For instance, DR1 doped into polymer films can exhibit significant χ(2) values after poling. optica.orgaip.orgoptica.org In one study, a χ(2) value of 3.6 pm/V was achieved for a DR1-doped polymer system. aip.org This value is influenced by the chromophore concentration and the effectiveness of the poling process that aligns the molecules. aip.orgoptica.org

The molecular structure of this compound, with its donor-π-acceptor configuration, is designed to possess a large molecular dipole moment and first hyperpolarizability, which are prerequisites for a strong χ(2) response upon orientation in a host matrix or under an external field. optica.orgoptica.org

Third-Order Nonlinear Optical Susceptibility (χ(3)) Determination

The third-order nonlinear optical susceptibility, χ(3), describes phenomena such as third-harmonic generation and the intensity-dependent refractive index (optical Kerr effect). Unlike second-order effects, third-order NLO phenomena can be observed in both centrosymmetric and non-centrosymmetric materials. The χ(3) response in azobenzene derivatives originates from several mechanisms, including electronic cloud distortion, photoisomerization, and thermal effects. worldscientific.com

For push-pull systems, the electronic contribution to χ(3) is significant and is enhanced by the charge transfer characteristics of the molecule. Experimental studies on similar azobenzene polymers have reported large χ(3) values. For example, a polymer containing 4-aminoazobenzene (B166484) exhibited a χ(3) of 5 × 10⁻⁸ esu. worldscientific.com In another study, a disazo dye attached polymer showed a maximum χ(3) of 4.8 × 10⁻¹¹ esu. capes.gov.br The magnitude of χ(3) is often dependent on the wavelength of the incident light, with enhancement occurring near the absorption bands of the material due to resonance effects. capes.gov.broptica.org

The following table presents representative third-order nonlinear optical susceptibility values for some push-pull azobenzene systems.

Materialχ(3) (esu)Measurement ConditionsReference
Polymer with 4-aminoazobenzene5 × 10⁻⁸Fast response (20 ns relaxation time) worldscientific.com
Disazo dye attached polymer (3R)4.8 × 10⁻¹¹At 1.50 μm resonant wavelength capes.gov.br
Disperse Red 1 (DR1) doped polymer1.25 × 10⁻¹²- nlosource.com

Experimental Techniques for NLO Evaluation (e.g., Z-scan, EFISH)

The characterization of the nonlinear optical properties of materials like this compound relies on specialized experimental techniques.

The Z-scan method is a widely used technique to determine both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of χ(3), respectively. In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam. By measuring the transmittance through a finite aperture in the far field, the nonlinear refraction can be determined. An "open-aperture" Z-scan, where the aperture is removed, allows for the determination of the nonlinear absorption.

Electric Field Induced Second Harmonic (EFISH) generation is the primary technique for measuring the second-order nonlinear optical properties of molecules in solution. In an EFISH experiment, a strong, static electric field is applied to a solution of the polar molecules, which induces a temporary non-centrosymmetric alignment. A high-intensity laser beam is then passed through the solution, and the intensity of the generated second-harmonic light is measured. This allows for the determination of the product of the molecular dipole moment (μ) and the first hyperpolarizability (β), providing a quantitative measure of the molecule's second-order NLO response.

Optical Limiting Behavior and Applications

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is crucial for protecting sensitive optical components and human eyes from high-intensity laser radiation. The nonlinear absorption processes characterized by the Z-scan technique, such as two-photon absorption and reverse saturable absorption, are the primary mechanisms responsible for the optical limiting behavior of push-pull azobenzene derivatives.

In these molecules, the strong intramolecular charge transfer can lead to a large two-photon absorption cross-section, meaning the molecule can simultaneously absorb two photons at high light intensities. This process effectively removes photons from the transmitted beam, leading to a reduction in transmittance and thus, optical limiting. The efficiency of optical limiting is dependent on the molecular structure and the wavelength of the incident laser.

Photochromic and Photoresponsive Phenomena

Azobenzene and its derivatives are renowned for their photochromism, the ability to undergo a reversible transformation between two isomers upon exposure to light. mcgill.ca For this compound, these isomers are the more stable trans form and the less stable cis form. This isomerization is driven by the absorption of photons, which induces a rotation around the central -N=N- double bond.

The trans-to-cis isomerization is typically initiated by UV or visible light corresponding to the strong π-π* absorption band of the trans isomer. mcgill.ca The reverse cis-to-trans isomerization can be triggered by light of a different wavelength (often in the visible region, corresponding to the n-π* absorption of the cis isomer) or can occur thermally in the dark. mcgill.ca

The efficiency of this photo-switching is quantified by the photoisomerization quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. The quantum yield is influenced by the substituents on the azobenzene core and the surrounding environment. For example, push-pull substitution can significantly alter the energy levels of the excited states involved in the isomerization process.

Solvatochromic Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. vdoc.pub This effect is particularly pronounced in push-pull molecules like this compound due to the significant difference in dipole moment between the ground and excited states.

The absorption spectrum of this compound is characterized by a strong intramolecular charge-transfer (ICT) band. The position of this band is sensitive to the solvent environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum compared to nonpolar solvents. vdoc.pub

The extent of the solvatochromic shift provides valuable information about the electronic structure of the molecule and its interactions with the solvent. Studies on analogous push-pull azo dyes, such as 4-dimethylamino-4'-nitroazobenzene, have demonstrated this pronounced solvent-dependent spectral shift. vdoc.pub The fluorophenyl group in this compound, with its electron-withdrawing nature, contributes to the charge-transfer character of the electronic transition, making the molecule's color and absorption spectrum tunable by the choice of solvent.

Acidochromic Properties and pH-Dependent Optical Shifts

The acidochromic behavior of a compound refers to the change in its color and, more specifically, its UV-Visible absorption spectrum in response to a change in pH. This phenomenon is a hallmark of many organic dyes, particularly those containing pH-sensitive functional groups. In the case of this compound, its structure contains moieties that are expected to be sensitive to changes in acidity, suggesting that it would exhibit acidochromic properties.

The primary site for protonation in azo compounds is the azo group (-N=N-). The nitrogen atoms of the azo bridge have lone pairs of electrons that can accept a proton from an acidic medium. This protonation event alters the electronic distribution within the molecule's chromophore, which is the part of the molecule responsible for absorbing light and thus for its color.

Upon protonation, the electronic system of the azo compound is modified, which typically leads to a significant shift in the maximum absorption wavelength (λmax) in its UV-Visible spectrum. This shift can be either a bathochromic shift (a shift to a longer wavelength, resulting in a deeper color) or a hypsochromic shift (a shift to a shorter wavelength, resulting in a lighter color). The specific nature and magnitude of this shift would be dependent on the electronic properties of the substituents on the phenyl ring and the nature of the amine auxiliary group.

In this compound, the presence of a fluorine atom at the meta-position of the phenyl ring will influence the electron density of the azo group through its inductive effect. Furthermore, the morpholine (B109124) ring, being an amino group, can also be protonated in strongly acidic conditions. The protonation of the morpholine nitrogen would introduce a positive charge, which could further modulate the electronic properties of the azo chromophore through field effects.

To illustrate the expected changes, a hypothetical data table is presented below. It is important to note that these values are illustrative and not based on experimental data for this specific compound.

pHExpected λmax (nm)Expected Color
2Shifted λmaxAltered Color (e.g., Red/Yellow)
7Original λmaxOriginal Color (e.g., Yellow/Orange)
12Original λmaxOriginal Color (e.g., Yellow/Orange)

The study of such pH-dependent optical shifts is crucial for the development of pH sensors and indicators. The reversible nature of the protonation allows these compounds to be used for monitoring pH changes in various chemical and biological systems.

Sensing Applications of 4 3 Fluorophenyl Azo Morpholine

Development of pH-Responsive Chemosensors

The morpholine (B109124) moiety is a key functional group in the design of pH-responsive chemosensors. The tertiary amine within the morpholine ring can be protonated in acidic conditions, leading to significant changes in the electronic and photophysical properties of the molecule. This principle has been effectively demonstrated in various fluorescent probes where morpholine is attached to a fluorophore. researchgate.netrsc.orgnih.gov

In the case of 4-[(3-Fluorophenyl)azo]-morpholine, the protonation of the morpholine nitrogen in an acidic environment would influence the electron density of the entire molecule. This, in turn, is expected to alter the absorption spectrum of the azobenzene (B91143) chromophore. The azo group (-N=N-) is known for its distinct π-π* and n-π* electronic transitions, which are sensitive to the electronic effects of its substituents. researchgate.net The protonation of the morpholine would act as an electron-withdrawing group, likely causing a shift in the absorption maxima of the azobenzene unit. This pH-dependent spectral change forms the basis of its application as a colorimetric pH sensor.

Research on related morpholine-functionalized fluorescent probes has shown that in a basic medium, the morpholine nitrogen is deprotonated, and the molecule exhibits strong fluorescence. Conversely, in an acidic environment, protonation of the morpholine leads to fluorescence quenching. researchgate.netrsc.orgnih.gov This "on-off" switching behavior is a desirable characteristic for a chemosensor. While this compound is primarily a colorimetric sensor due to the nature of the azobenzene group, the principles of pH-induced changes through the morpholine moiety remain the same.

The pH-responsive characteristics of similar azo dyes have been extensively studied. For instance, the UV-Vis absorption spectra of various azo dyes show significant shifts in response to changes in pH, indicating their utility as pH indicators. researchgate.netresearchgate.net The specific pH range over which this compound would operate will be determined by the pKa of the protonated morpholine group, which is influenced by the electronic effects of the attached fluorophenylazo group.

Table 1: pH-Responsive Properties of a Related Morpholine-Functionalized Fluorescent Probe

PropertyAcidic Condition (pH 3.02)Basic Condition (pH 9.49)Reference
Fluorescence QuenchedHigh nih.gov
Absorption Shift Blue shift (10 nm)- nih.gov
Fluorescence Shift Blue shift (11 nm)- nih.gov
Mechanism Protonation of morpholineDeprotonation of morpholine researchgate.netrsc.org

Note: This data is for a morpholine-functionalized BODIPY dye, a related but different compound, to illustrate the general principle of pH sensing by morpholine derivatives.

Hydroxide (B78521) Ion Sensing Mechanisms and Selectivity

The detection of hydroxide ions (OH⁻) is essentially sensing at the higher end of the pH scale. The interaction of this compound with hydroxide ions is expected to involve the deprotonation of any acidic protons present on the molecule or direct interaction with the azo group. In the absence of a strongly acidic proton, the interaction could involve a nucleophilic attack of the hydroxide ion on the azobenzene unit, leading to a change in its electronic structure and, consequently, its color. mdpi.com

The selectivity for hydroxide ions would depend on the absence of other interfering species. For instance, other anions could potentially interact with the molecule, but the distinct color change associated with a specific pH value (indicative of a certain hydroxide ion concentration) would provide a degree of selectivity. The fluorophenyl group might also play a role in modulating the selectivity through its electronic influence on the azo bridge.

In related systems, the interaction of azo dyes with sodium hydroxide (a source of hydroxide ions) has been shown to cause deprotonation and shifts in the UV-Vis absorption spectra, indicating a color change. researchgate.net This suggests that this compound would exhibit a visible color change in the presence of a sufficient concentration of hydroxide ions, making it a potential candidate for "naked-eye" detection.

Potential for Other Ion Recognition (e.g., Strontium ions based on morpholine derivatives)

The morpholine moiety, with its nitrogen and oxygen atoms, can act as a chelating agent for various metal ions. acs.org Research on morpholine-containing polymers and other derivatives has demonstrated their ability to selectively bind with metal ions like Cu²⁺, Al³⁺, and Th(IV). researchgate.netrsc.orgscispace.com

Specifically, the structural features of morpholine are related to those of aza-crown ethers, which are well-known for their ability to selectively bind certain cations. nih.gov Crown ethers are used as ionophores in ion-selective electrodes, and their selectivity is determined by the size of the macrocyclic cavity and the nature of the heteroatoms. iaea.orgosti.gov Aza-crown ethers, in particular, have been investigated for their potential in developing sensors for various ions, including strontium. nih.gov

Given the presence of the aza-group in the morpholine ring, it is plausible that this compound or its derivatives could be explored for the recognition of specific metal ions. The binding of a metal ion to the morpholine part of the molecule would perturb the electronic system of the azobenzene chromophore, resulting in a color change. This would form the basis of a colorimetric sensor for that particular ion. The selectivity for a specific ion like strontium would likely require further molecular design, for example, by incorporating the this compound unit into a larger macrocyclic structure that can better accommodate the target ion.

Applications of 4 3 Fluorophenyl Azo Morpholine in Materials Science

Integration into Functional Organic Materials and Polymers

The incorporation of 4-[(3-Fluorophenyl)azo]-morpholine into functional organic materials and polymers holds promise for the development of novel materials with tailored properties. The azo-benzene core is a well-known photochromic group, meaning it can undergo reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This characteristic is fundamental to creating photoresponsive materials.

The morpholine (B109124) group, a heterocyclic amine, is recognized for its ability to improve the solubility and thermal stability of polymers. researchgate.net Its presence can also influence the intermolecular interactions within a material, potentially affecting its mechanical and morphological properties. Furthermore, the fluorine atom on the phenyl ring can enhance the polymer's stability, and due to its electron-withdrawing nature, it can modulate the electronic properties of the azo group.

Research on other azo-containing polymers has demonstrated their utility in applications such as optical data storage, holography, and as photo-switchable surfaces. The integration of this compound as a monomer or a side-chain in polymers could lead to materials with enhanced performance in these areas. For instance, polymers incorporating this compound could exhibit faster switching speeds and greater fatigue resistance, attributes that are highly desirable for advanced materials.

Table 1: Potential Properties of Polymers Incorporating this compound

PropertyPotential AdvantageRationale
Photoresponsiveness Reversible control over material properties with light.The azo group undergoes trans-cis isomerization upon light exposure.
Thermal Stability Increased degradation temperature and longer material lifetime.The morpholine and fluorophenyl groups contribute to overall molecular stability.
Solubility Improved processability in a wider range of solvents.The morpholine moiety is known to enhance solubility.
Mechanical Properties Tunable stiffness, elasticity, and strength.Intermolecular interactions influenced by the morpholine and fluoro groups.

Optoelectronic Device Fabrication Potential

The electronic characteristics of this compound suggest its potential for use in the fabrication of optoelectronic devices. The azo bridge in conjunction with the aromatic phenyl ring forms a conjugated system that can participate in charge transport. The fluorine substitution can further influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which is a critical factor in the design of organic electronic devices.

While direct studies on this compound in optoelectronics are not yet available, research on similar azo compounds has shown their potential as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability of the azo group to switch between two distinct states could be harnessed to create molecular switches or memory elements.

The morpholine group could play a role in controlling the morphology of thin films, which is crucial for device performance. By influencing the packing of molecules, it could help in achieving the desired charge mobility and efficiency.

Table 2: Potential Optoelectronic Applications of this compound

Device TypePotential Role of the CompoundKey Molecular Feature
Organic Light-Emitting Diodes (OLEDs) As a host or dopant material in the emissive layer.Tunable electronic properties due to the fluoro and azo groups.
Organic Photovoltaics (OPVs) As a donor or acceptor material in the active layer.Photo-induced charge separation capabilities of the azo-benzene core.
Organic Field-Effect Transistors (OFETs) As the active semiconductor layer.Charge transport properties of the conjugated system.
Molecular Switches As the active switching element.Reversible photoisomerization of the azo group.

Role in Advanced Dye and Pigment Technologies

Azo compounds are the largest and most versatile class of synthetic dyes and pigments, and this compound is structurally poised to contribute to this field. researchgate.net The color of azo compounds arises from the π-π* electronic transition within the conjugated system. The specific color can be fine-tuned by modifying the substituents on the aromatic rings. The presence of the electron-withdrawing fluorine atom and the electron-donating morpholine group can significantly influence the absorption spectrum of the molecule, potentially leading to dyes with unique and desirable colors.

Beyond color, the morpholine group can improve the dye's affinity for certain substrates and enhance its fastness properties, such as resistance to light, washing, and chemicals. The fluorine substitution can also contribute to the photostability of the dye, a critical attribute for long-lasting color.

The development of "smart" dyes that change color in response to external stimuli is an active area of research. The photochromic nature of the azo group in this compound could be exploited to create such responsive dyes for applications in textiles, inks, and coatings.

Biological Probes and Chemical Biology Applications

The structural features of this compound make it a candidate for development as a biological probe. The morpholine scaffold is found in a number of biologically active compounds and is known to be a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties. nih.gov

The azo group's ability to undergo a change in shape upon light exposure could be utilized to create photoswitchable drugs or probes. For example, a biologically active molecule could be rendered inactive by attaching it to this compound. Upon irradiation with a specific wavelength of light, the isomerization of the azo group could trigger the release or activation of the bioactive component at a targeted location and time.

Furthermore, the fluorine atom can be useful for ¹⁹F NMR spectroscopy, a technique that can be used to study the interactions of the molecule with biological systems in a non-invasive manner. Research on a related compound, (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide, has highlighted the role of the fluoro-morpholinophenyl moiety in biological activity, specifically as a KCNQ2 potassium channel opener. This suggests that this compound could also interact with specific biological targets.

Table 3: Potential Biological and Chemical Biology Applications

ApplicationRationaleKey Feature
Photoswitchable Probes Spatiotemporal control over biological activity.Reversible isomerization of the azo group.
¹⁹F NMR Imaging Agent Non-invasive monitoring of the probe's distribution and binding.Presence of a fluorine atom.
Drug Delivery Vehicle Targeted release of therapeutic agents.Biocompatibility of the morpholine group and photo-triggered release.

Conclusion and Future Research Directions for 4 3 Fluorophenyl Azo Morpholine

Summary of Key Academic Contributions

While dedicated research on 4-[(3-Fluorophenyl)azo]-morpholine is still emerging, its foundational components, azobenzene (B91143) and morpholine (B109124), have been extensively studied, providing a strong basis for its academic significance. The primary contribution of this molecule lies in the synergistic interplay between its constituent parts. The azobenzene unit is a well-established photochromic switch, capable of reversible isomerization between its more stable trans and metastable cis forms upon light irradiation. This property is central to its potential use in light-responsive systems.

The morpholine ring, a common scaffold in medicinal chemistry, is known to enhance the pharmacokinetic profiles of bioactive molecules. nih.gov Its incorporation into the azobenzene framework suggests potential applications in photopharmacology, where the biological activity of a drug could be controlled by light. Furthermore, the presence of a fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of the molecule, offering a fine-tuning mechanism for its function.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₂FN₃O
Molecular Weight 209.22 g/mol
Monoisotopic Mass 209.09644018
Topological Polar Surface Area 37.2 Ų
Rotatable Bond Count 2
Hydrogen Bond Acceptor Count 5
XLogP3-AA 2.1

Note: Data is computationally generated and sourced from chemical databases.

Emerging Avenues in Synthetic Organic Chemistry

The synthesis of asymmetrically substituted azobenzenes like this compound remains an area of active development in synthetic organic chemistry. researchgate.net Traditional methods often lead to mixtures of isomers, necessitating complex purification steps. Emerging strategies are focused on developing more efficient and selective synthetic routes.

One promising approach involves the Mills reaction, which couples an aromatic nitroso compound with an aniline (B41778) derivative. For this compound, this would involve the reaction of 3-fluoroaniline (B1664137) with N-nitrosomorpholine. Another key method is the diazotization of an aromatic amine followed by an azo coupling reaction. In this case, 3-fluoroaniline would be diazotized and subsequently coupled with morpholine.

Recent advancements in catalysis, including the use of transition metal catalysts, are being explored to improve the yields and selectivity of these reactions. Furthermore, flow chemistry techniques are being investigated to enable safer and more scalable production of azobenzene derivatives. The development of novel synthetic methodologies will be crucial for unlocking the full potential of this compound and its analogues.

Future Prospects in Advanced Functional Materials and Sensing Technologies

The photoresponsive nature of the azobenzene core in this compound makes it a compelling candidate for the development of advanced functional materials. The reversible trans-cis isomerization can induce significant changes in molecular geometry, polarity, and absorption spectra, which can be harnessed for various applications.

In the realm of materials science, this molecule could be incorporated into polymers to create light-controlled actuators, smart surfaces with tunable wettability, or photo-responsive drug delivery systems. researchgate.net The change in dipole moment between the trans and cis isomers could also be exploited in the design of molecular switches for data storage applications.

Furthermore, the fluorine atom and the morpholine nitrogen atom can act as binding sites for specific analytes, opening up possibilities in the field of chemical sensing. The binding of a target molecule could modulate the photochemical properties of the azobenzene unit, leading to a detectable colorimetric or fluorescent response. This could be applied to the development of sensors for metal ions, anions, or biologically relevant molecules.

Challenges and Opportunities in Azobenzene-Morpholine Chemistry

Despite the significant potential, several challenges remain in the field of azobenzene-morpholine chemistry. A primary challenge is the often-low thermal stability of the cis isomer of many azobenzene derivatives, which can limit their practical application in devices that require long-term information storage. researchgate.net The quantum yield of the photoisomerization process is another critical parameter that needs to be optimized for specific applications.

Moreover, the synthesis of complex, multi-functionalized azobenzene-morpholine compounds can be synthetically demanding. researchgate.net The development of robust and versatile synthetic strategies is essential to access a wider range of molecular structures with tailored properties.

However, these challenges also present significant opportunities for innovation. The design of azobenzene derivatives with red-shifted absorption spectra would enable deeper tissue penetration for photopharmacological applications. researchgate.net The exploration of novel host-guest chemistry involving azobenzene-morpholine compounds could lead to the development of sophisticated supramolecular systems with emergent properties. The continued synergy between synthetic chemistry, materials science, and computational modeling will undoubtedly pave the way for exciting new discoveries and applications in the fascinating field of azobenzene-morpholine chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(3-Fluorophenyl)azo]-morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves diazotization of 3-fluoroaniline followed by coupling with morpholine. Key factors include pH control (optimized between 1–3 for diazotization), temperature (0–5°C to prevent premature decomposition), and stoichiometric ratios of NaNO₂ and HCl. Characterization via HPLC-MS and UV-Vis spectroscopy can confirm azo bond formation (λmax ~450 nm) . Reaction efficiency is influenced by substituent electronic effects; the electron-withdrawing fluorine group on the phenyl ring may slow coupling kinetics compared to non-fluorinated analogs.

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR reveals proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, aromatic protons split due to fluorine coupling). ¹⁹F NMR identifies the fluorine environment (δ -110 to -115 ppm).
  • FT-IR : Azo (-N=N-) stretching vibrations appear at ~1450–1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks, with fragmentation patterns confirming the azo linkage.
  • XRD : Single-crystal X-ray diffraction resolves spatial configuration, critical for studying isomerism and intermolecular interactions .

Advanced Research Questions

Q. What experimental design strategies optimize synthesis yield while minimizing by-products?

  • Methodological Answer : Factorial design (e.g., 2³ full factorial) can systematically vary parameters like temperature, reactant molar ratio, and catalyst concentration. For example:

FactorLow LevelHigh Level
Temperature (°C)05
NaNO₂ (equiv.)1.01.2
HCl (conc.)1 M2 M
Response surface methodology (RSM) then identifies optimal conditions. Statistical tools like ANOVA quantify parameter significance .

Q. How can computational methods predict the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict photostability. Molecular dynamics simulations assess thermal decomposition pathways. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can simulate solvent effects on reaction kinetics .

Q. How should researchers resolve contradictions in photostability data for azo-morpholine derivatives?

  • Methodological Answer : Contradictions may arise from experimental variables (e.g., light source intensity, solvent polarity). A standardized protocol should include:

  • Controlled Light Exposure : Use calibrated UV lamps (e.g., 365 nm, 10 mW/cm²).
  • Degradation Monitoring : Track via HPLC at fixed intervals (t = 0, 24, 48 hrs).
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate critical variables. Cross-validate findings with accelerated aging studies .

Q. What mechanistic studies elucidate azo bond formation kinetics in this compound?

  • Methodological Answer : Stopped-flow spectroscopy can capture transient intermediates during diazotization. Isotopic labeling (¹⁵N in NaNO₂) traces nitrogen incorporation into the azo bond. Kinetic isotope effects (KIEs) using deuterated morpholine reveal rate-determining steps. Transition state analysis via IRC (Intrinsic Reaction Coordinate) calculations identifies activation barriers .

Q. How do solvent polarity and substituent effects influence the compound’s electronic properties?

  • Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., in DMSO vs. hexane) correlate with solvent polarity. Hammett plots quantify substituent effects: the fluorine group’s σₚ value (-0.34) impacts electron density distribution. Time-dependent DFT (TD-DFT) simulations validate experimental spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.